5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol
Overview
Description
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol: is a triterpenoid compound derived from the fruit pulp of Momordica charantia (bitter melon). This compound has garnered significant interest due to its potential antitumor activity, particularly against U937 cells, with an IC50 value of 32.52 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol typically involves the extraction and isolation from the fruit pulp of Momordica charantia. The process includes:
Extraction: The fruit pulp is subjected to solvent extraction using solvents such as methanol or ethanol.
Isolation: The extract is then subjected to chromatographic techniques like column chromatography to isolate the desired compound.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain the compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of industrial-scale chromatographic systems and automated extraction processes ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different alkyl or acyl groups replacing the methoxy groups.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential biological activities.
Biology:
Antitumor Activity: The compound has shown significant antitumor activity against various cancer cell lines, making it a potential candidate for cancer research.
Medicine:
Cancer Treatment: Due to its antitumor properties, the compound is being investigated for its potential use in cancer therapy.
Industry:
Mechanism of Action
The antitumor activity of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is primarily attributed to its ability to induce apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the activation of apoptotic pathways and subsequent cell death. Key molecular targets include:
Caspases: Activation of caspase enzymes that play a crucial role in the execution of apoptosis.
Bcl-2 Family Proteins: Modulation of the expression of pro-apoptotic and anti-apoptotic proteins in the Bcl-2 family.
Comparison with Similar Compounds
Cucurbitacin B: Another triterpenoid compound with similar antitumor properties.
Cucurbitacin E: Known for its anti-inflammatory and anticancer activities.
Cucurbitacin D: Exhibits potent cytotoxic effects against cancer cells.
Uniqueness: 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is unique due to its specific structural features, such as the epoxy and methoxy groups, which contribute to its distinct biological activities. Its ability to selectively induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O4/c1-21(11-10-16-27(2,3)35-9)22-14-17-30(7)23-15-18-32-24(12-13-25(33)28(32,4)5)31(23,26(34-8)36-32)20-19-29(22,30)6/h10,15-16,18,21-26,33H,11-14,17,19-20H2,1-9H3/b16-10+/t21-,22-,23+,24+,25+,26-,29-,30+,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHCXXYKHCXPSQ-FJKUPRPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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